molecular formula C16H20N4O2 B12584985 Quinoline, 6-nitro-2-(1-piperazinyl)-3-propyl- CAS No. 610320-09-7

Quinoline, 6-nitro-2-(1-piperazinyl)-3-propyl-

Cat. No.: B12584985
CAS No.: 610320-09-7
M. Wt: 300.36 g/mol
InChI Key: CYNCCROWOJCVDC-UHFFFAOYSA-N
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Description

Quinoline, 6-nitro-2-(1-piperazinyl)-3-propyl- is a chemical compound with the CAS Number 610320-09-7 . This substance is presented as a research chemical and is intended for use in laboratory research only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. While specific pharmacological or biochemical data for this exact molecule is limited in public scientific literature, its core structure provides insight into its potential research applications. The scaffold incorporates a quinoline ring, a structure prevalent in compounds studied for various biological activities, and a piperazine ring, a common feature in many pharmacologically active molecules . Related quinoline-piperazine hybrid compounds have been investigated in scientific research for their potential interactions with biological targets, highlighting the interest in this structural class for probe or lead discovery efforts . Researchers may find this compound valuable for exploring structure-activity relationships, particularly in studies focusing on the effect of the 3-propyl substitution. Further investigation is required to fully characterize its specific mechanism of action and research applications.

Properties

CAS No.

610320-09-7

Molecular Formula

C16H20N4O2

Molecular Weight

300.36 g/mol

IUPAC Name

6-nitro-2-piperazin-1-yl-3-propylquinoline

InChI

InChI=1S/C16H20N4O2/c1-2-3-12-10-13-11-14(20(21)22)4-5-15(13)18-16(12)19-8-6-17-7-9-19/h4-5,10-11,17H,2-3,6-9H2,1H3

InChI Key

CYNCCROWOJCVDC-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(N=C2C=CC(=CC2=C1)[N+](=O)[O-])N3CCNCC3

Origin of Product

United States

Preparation Methods

Intermediate Formation

The synthesis begins with the preparation of key intermediates:

  • Step 1 : Substituted nitroanilines are reacted with diols or other precursors to form nitro intermediates. For example, para-substituted aniline or benzylamine derivatives are chlorinated and subsequently reacted with nitroanilines.
  • Step 2 : Reduction of nitro intermediates using tin(II) chloride yields piperazine-substituted anilines.

Cyclization

Cyclization steps involve thermal reactions or specific condensation methods:

  • Step 3 : Meldrum’s acid is used to form enamine intermediates, followed by thermal cyclization to yield quinoline derivatives.
  • Step 4 : Conrad-Limpach cyclization using ethyl acetoacetate is employed for specific quinolone derivatives.

Detailed Reaction Conditions

Reduction Reactions

Reduction of nitro groups is a critical step:

  • Catalyst : Tin(II) chloride or palladium on carbon (Pd/C).
  • Solvent : Dichloroethane or water-based systems.
  • Temperature : Typically performed at moderate temperatures (e.g., 45–60°C).

Chlorination

Chlorination of hydroxyquinoline intermediates is achieved using phosphorus oxychloride (POCl₃):

  • Procedure :
    • Hydroxyquinoline dihydrochloride dihydrate is dissolved in acetonitrile.
    • POCl₃ solution is added while maintaining temperatures between 50–80°C.
    • Reaction completion is confirmed via HPLC analysis.

Alkylation

Alkylation involves the introduction of propyl groups:

  • Substituted piperazines are alkylated using nitrophenethyl bromides.
  • Reaction conditions include the use of bases such as potassium carbonate (K₂CO₃) and solvents like toluene.

Optimized Conditions for Yield Improvement

Solvent Selection

Solvent choice significantly impacts reaction efficiency:

  • Toluene and acetonitrile are preferred for their compatibility with intermediates.
  • Mixtures such as toluene and dimethylpyrimidinone (DMPU) enhance solubility and reaction rates.

Temperature Control

Maintaining optimal temperature ranges during reactions ensures high yields:

  • Reduction reactions: ~45–60°C.
  • Cyclization reactions: ~80°C for thermal processes.

Purification

Post-reaction purification steps include:

  • Phase separation using water and organic solvents.
  • Distillation under vacuum followed by precipitation with heptanes.

Data Table: Key Reaction Parameters

Step Reagents/Conditions Temperature (°C) Solvent Yield (%)
Reduction Tin(II) chloride, dichloroethane 45–60 Dichloroethane ~70
Chlorination POCl₃, acetonitrile 50–80 Acetonitrile ~70
Cyclization Meldrum’s acid, thermal conditions ~80 Toluene ~33
Alkylation Nitrophenethyl bromides, potassium carbonate ~40 Toluene/DMPU Variable

Chemical Reactions Analysis

Types of Reactions

Quinoline, 6-nitro-2-(1-piperazinyl)-3-propyl- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The piperazinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium or platinum catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides for nucleophilic substitution.

Major Products Formed

    Amino derivatives: Formed by the reduction of the nitro group.

    Substituted quinolines: Formed by nucleophilic substitution reactions.

Scientific Research Applications

Medicinal Chemistry

Quinoline derivatives are extensively studied for their pharmacological properties. Quinoline, 6-nitro-2-(1-piperazinyl)-3-propyl- has shown promise in several therapeutic areas:

  • Antimicrobial Activity : Research indicates that quinoline derivatives exhibit significant antibacterial and antifungal activities. Studies have demonstrated that compounds derived from this scaffold can outperform standard antibiotics against various pathogens .
  • Anticancer Properties : The compound has been investigated for its potential anticancer effects. For instance, derivatives of quinoline have been shown to selectively inhibit cancer cell growth while sparing non-cancerous cells, suggesting a higher tumor specificity .
  • Neurological Disorders : Quinoline derivatives are also being explored for their neuroprotective effects. They may be beneficial in treating conditions such as Alzheimer's disease and other neurodegenerative disorders by mitigating neuronal damage .

Chemical Synthesis

Quinoline, 6-nitro-2-(1-piperazinyl)-3-propyl- serves as a vital building block in synthetic chemistry. Its structure allows for the synthesis of more complex molecules through various chemical reactions:

  • Nucleophilic Substitution : The piperazinyl group can participate in nucleophilic substitution reactions, enabling the formation of diverse derivatives.
  • Reduction Reactions : The nitro group can be reduced to an amino group, leading to new compounds with potentially enhanced biological activities.

Industrial Applications

The compound is not only valuable in academic research but also has industrial applications:

  • Catalysis : Quinoline derivatives are used as catalysts in various chemical reactions due to their ability to stabilize reaction intermediates.
  • Material Science : The unique properties of quinoline derivatives make them suitable for developing new materials with specific functionalities.

Case Studies and Research Findings

Several studies highlight the efficacy of quinoline derivatives:

  • Antimicrobial Study : A study evaluated the antimicrobial activity of various quinoline derivatives against Staphylococcus aureus and Escherichia coli. Some derivatives exhibited significantly higher activity than traditional antibiotics like Ciprofloxacin, showcasing their potential as effective antimicrobial agents .
  • Anticancer Activity : Research involving 4-piperazinylquinoline hybrids demonstrated potent anticancer effects on breast cancer cell lines. These compounds showed selective toxicity towards cancer cells while being less harmful to normal cells, indicating their therapeutic potential .
  • Neuroprotective Effects : Investigations into quinoline derivatives for treating neurodegenerative diseases have shown promising results in reducing neuronal degeneration and improving cognitive function in animal models .

Mechanism of Action

The mechanism of action of Quinoline, 6-nitro-2-(1-piperazinyl)-3-propyl- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The piperazinyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The propyl group may influence the compound’s solubility and membrane permeability.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Structural Comparison of Quinoline Derivatives
Compound Name Substituents (Positions) Core Structure Key Activities Reference
Quinoline, 6-nitro-2-(1-piperazinyl)-3-propyl- 6-NO₂, 2-piperazinyl, 3-propyl Quinoline Antitumor (hypothesized)
6-Nitro-2-(3-chloropropyl)naphthalimide 6-NO₂, 2-(3-chloropropyl) Naphthalimide Antitumor (DNA/RNA synthesis inhibition)
Ciprofloxacin 6-F, 7-piperazinyl, 1-cyclopropyl Quinoline-carboxylic acid Antibacterial (gyrase inhibition)
6-(Piperazin-1-yl)quinoline 6-piperazinyl Quinoline Research chemical (unspecified)
Piperaquine Phosphate 7-Cl, 4-(piperazinylpropyl) Chloroquinoline Antimalarial

Key Findings and Differences

Antitumor Activity: The nitro group in 6-nitro-2-(1-piperazinyl)-3-propyl-quinoline is structurally analogous to 6-nitro-2-(3-chloropropyl)naphthalimide, which exhibits antitumor activity by inhibiting DNA/RNA synthesis in S-180 tumor cells . The quinoline core may offer distinct DNA intercalation properties compared to naphthalimides.

Antimicrobial vs. Antitumor Focus: Ciprofloxacin derivatives (e.g., 1-cyclopropyl-6-fluoro-7-(1-piperazinyl)-quinoline-3-carboxylic acid) prioritize antibacterial activity through topoisomerase IV/DNA gyrase inhibition . In contrast, the nitro group in the target compound suggests a shift toward antitumor mechanisms rather than antimicrobial action.

Role of Piperazinyl Substituents :

  • Piperazinyl groups are common in both antimicrobial (e.g., ciprofloxacin) and antimalarial (e.g., piperaquine) agents. In the target compound, this moiety may facilitate interactions with cellular receptors or enzymes, similar to how it stabilizes crystal packing via hydrogen bonds in nitroso-piperazinyl ciprofloxacin analogs .

Comparison with Other Piperazinyl-Quinolines: Compounds like 6-(Piperazin-1-yl)quinoline (CAS 468094-05-5) lack the nitro and propyl groups, limiting their pharmacological profile to exploratory research . The target compound’s additional substituents likely expand its bioactivity spectrum.

Biological Activity

Quinoline derivatives, including Quinoline, 6-nitro-2-(1-piperazinyl)-3-propyl- , are of significant interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a quinoline core substituted with a nitro group at position 6, a piperazinyl moiety at position 2, and a propyl group at position 3. This unique structure contributes to its biological properties.

Quinoline, 6-nitro-2-(1-piperazinyl)-3-propyl- exhibits its biological effects through interactions with various molecular targets. The nitro group can be reduced to form reactive intermediates that interact with cellular components, while the piperazinyl group enhances binding affinity to specific receptors or enzymes. The propyl group may influence the compound’s solubility and membrane permeability, facilitating its bioavailability.

Anticancer Properties

Research indicates that quinoline derivatives possess potent anticancer activities. For instance, studies demonstrated that 4-piperazinylquinoline systems exhibited significant antigrowth effects on cancer cell lines compared to non-cancerous cells. The incorporation of various substituents can enhance tumor selectivity and efficacy .

Table 1 summarizes the anticancer activity of related quinoline compounds:

CompoundCell Line TestedIC50 (μM)Notes
4-PiperazinylquinolineMDA-MB4680.5PTEN defective
4-PiperazinylquinolineMDA-MB2310.3Triple-negative
Quinoline Derivative XSK-N-MC0.7Neuroepithelioma

Antimicrobial Activity

Quinoline derivatives have also been investigated for their antimicrobial properties. In vitro studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi . The structure-activity relationship analysis indicates that modifications in the piperazinyl group significantly affect antimicrobial efficacy.

Case Studies

  • Anticancer Activity : A study evaluated the effects of quinoline derivatives on three breast cancer cell lines: MDA-MB468, MDA-MB231, and MCF7. The results indicated differential cytotoxic effects based on genetic backgrounds, suggesting that structural modifications could enhance selectivity against cancer cells while sparing normal cells .
  • Antimicrobial Efficacy : Another investigation into novel quinoline analogues assessed their capacity to inhibit photosynthesis in algae and demonstrated significant antiproliferative activity against neuroepithelioma cell lines. These findings highlight the broad spectrum of biological activities associated with quinoline derivatives .

Structure-Activity Relationships (SAR)

The SAR studies reveal that specific substitutions on the quinoline core significantly influence biological activity:

  • Nitro Group : Essential for anticancer activity; reduction leads to enhanced reactivity.
  • Piperazine Moiety : Modifications can increase binding affinity to target receptors.
  • Alkyl Substituents : Influence solubility and membrane permeability.

Future Directions

Given the promising biological activities associated with Quinoline, 6-nitro-2-(1-piperazinyl)-3-propyl-, further research is warranted to explore its potential as a therapeutic agent. Future studies should focus on:

  • In vivo Studies : To assess efficacy and safety profiles.
  • Mechanistic Studies : To elucidate pathways involved in its anticancer and antimicrobial actions.
  • Development of Derivatives : To optimize pharmacokinetic properties and enhance selectivity for target cells.

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